molecular formula C13H12O6 B2607122 methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 892559-73-8

methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2607122
CAS No.: 892559-73-8
M. Wt: 264.233
InChI Key: MLXZZQOKSOVMSF-UHFFFAOYSA-N
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Description

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is substituted with hydroxy and methyl groups, as well as an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other coumarin derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.

Properties

IUPAC Name

methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZZQOKSOVMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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